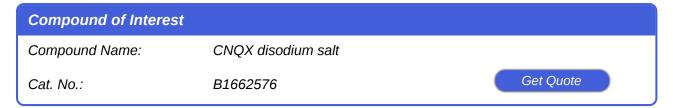




Application Notes and Protocols for CNQX Disodium Salt in Patch-Clamp Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **CNQX disodium salt**, a potent antagonist of AMPA and kainate receptors, in patch-clamp electrophysiology experiments. This document includes detailed protocols, quantitative data, and visual diagrams to facilitate experimental design and execution.

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors crucial for mediating fast excitatory synaptic transmission in the central nervous system.[1][2] The disodium salt form of CNQX offers enhanced water solubility, making it a convenient tool for electrophysiological studies.[3] CNQX is widely used to isolate and study N-methyl-D-aspartate (NMDA) receptor-mediated currents, dissect the components of excitatory postsynaptic currents (EPSCs), and investigate the roles of AMPA/kainate receptors in synaptic plasticity and neuronal excitability.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for CNQX, providing a quick reference for its potency and recommended working concentrations in patch-clamp experiments.



Parameter	Value	Receptor Type	Notes	Reference
IC50	0.3 μΜ	AMPA	Competitive antagonist	[2][3]
1.5 μΜ	Kainate	Competitive antagonist	[2][3]	
25 μΜ	NMDA (Glycine Site)	Antagonist at the glycine modulatory site	[3]	
Working Concentration	1 - 10 μΜ	AMPA/Kainate	1 μM reduces spontaneous and evoked EPSCs; 10 μM achieves full AMPA receptor blockade.	[5]
10 - 20 μΜ	AMPA/Kainate	Effective blockade of AMPA/kainate receptor- mediated currents.	[4][6][7]	

Experimental ProtocolsStock Solution Preparation

The preparation of a stable and accurate stock solution is critical for reproducible results.

For CNQX Disodium Salt (Water Soluble):

- Recommended Solvent: High-purity water.
- Procedure:



- Based on the molecular weight (276.12 g/mol), calculate the required mass for your desired stock concentration (e.g., 20 mM).
- Dissolve the calculated mass of CNQX disodium salt in the appropriate volume of water.
- Vortex thoroughly to ensure complete dissolution. The stock solution may appear nonuniform, so vigorous stirring before each dilution is recommended.
- Storage: Prepare fresh solutions on the day of the experiment if possible. If storage is necessary, store aliquots at -20°C for up to one month.[8] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[8]

For CNQX (Standard Form):

- Recommended Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]
- Procedure:
 - Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[10]
 - Purge the solvent with an inert gas before dissolving the compound.
- Storage: Store aliquots of the DMSO stock solution at -20°C.
- Important Consideration: When preparing the final working solution in aqueous buffers like artificial cerebrospinal fluid (aCSF), ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects on neuronal activity.[10]

Whole-Cell Patch-Clamp Protocol for Recording Excitatory Postsynaptic Currents (EPSCs)

This protocol outlines the steps for recording spontaneous or evoked EPSCs and assessing the effect of CNQX.

- 1. Preparation of Brain Slices or Neuronal Cultures:
- Prepare acute brain slices (250-300 μm thick) from the region of interest using a vibratome in ice-cold, carbogenated slicing solution.[10]



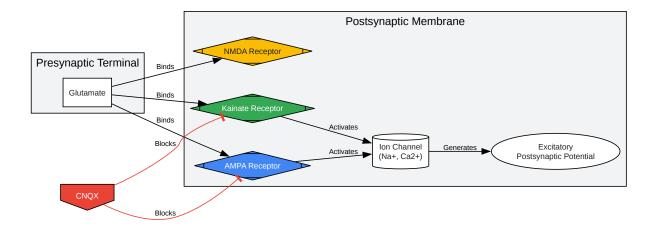
- Alternatively, use cultured neurons plated on coverslips.[10]
- Allow the preparations to recover for at least one hour at room temperature in aCSF continuously bubbled with 95% O₂ / 5% CO₂.[10]
- 2. Patch-Clamp Setup and Recording:
- Mount the brain slice or coverslip in the recording chamber on the microscope stage.
- Continuously perfuse with carbogenated aCSF at a rate of 1.5-2 mL/min.[10]
- Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.[7][10]
- Under visual guidance, approach a healthy neuron and establish a GΩ seal.
- Rupture the cell membrane to achieve the whole-cell configuration.[6]
- 3. Data Acquisition:
- Switch the amplifier to voltage-clamp mode and hold the neuron at -60 to -70 mV.[5][6][10] This holding potential is near the reversal potential for GABA-A receptor-mediated currents, thus isolating glutamatergic EPSCs.[5]
- Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.[10] To record evoked EPSCs, place a stimulating electrode near the recorded neuron.[5]
- 4. Application of CNQX:
- Switch the perfusion to aCSF containing the desired working concentration of CNQX (e.g., 10 μM).
- Continue recording for 5-10 minutes to observe the blockade of EPSCs.[10] A significant reduction or complete abolition of the fast component of the EPSCs is expected.[5][6][7]
- 5. Washout:
- Switch the perfusion back to the control aCSF to wash out the CNQX.



• Record for a sufficient period to observe any recovery of the EPSCs.

Signaling Pathway and Experimental Workflow

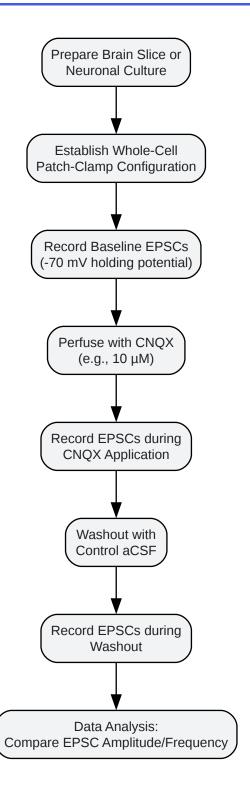
The following diagrams illustrate the mechanism of action of CNQX and a typical experimental workflow for its use in patch-clamp electrophysiology.



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Caption: Mechanism of action of CNQX.





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Caption: Experimental workflow for patch-clamp.

Important Considerations



- Off-Target Effects: While highly selective for AMPA and kainate receptors, at higher concentrations (IC $_{50}$ ~25 μ M), CNQX can also antagonize the glycine site of the NMDA receptor.[3]
- Effects on GABAergic Transmission: Some studies have reported that CNQX and other quinoxaline derivatives can increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs) through a mechanism independent of ionotropic glutamate receptor blockade.[11] This potential effect should be considered when interpreting results, especially in studies focused on inhibitory transmission.
- Solubility: The disodium salt of CNQX is recommended for its higher water solubility.[3] If
 using the standard form, ensure complete dissolution in DMSO before diluting in aqueous
 solutions.

By following these guidelines and protocols, researchers can effectively utilize **CNQX disodium salt** as a pharmacological tool to investigate the intricate roles of AMPA and kainate receptors in neuronal function.

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